1H-Indole-3-carboxaldehyde, 2-(2-furanyl)-
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Overview
Description
2-(Furan-2-yl)-1H-indole-3-carbaldehyde is a heterocyclic compound that features both furan and indole moieties The furan ring is a five-membered aromatic ring containing one oxygen atom, while the indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)-1H-indole-3-carbaldehyde typically involves the condensation of furan-2-carbaldehyde with indole derivatives. One common method is the Vilsmeier-Haack reaction, where furan-2-carbaldehyde reacts with indole in the presence of a Vilsmeier reagent (a combination of DMF and POCl3) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles like halogens (Br2, Cl2), nitrating agents (HNO3), and sulfonating agents (SO3).
Major Products Formed
Oxidation: 2-(furan-2-yl)-1H-indole-3-carboxylic acid
Reduction: 2-(furan-2-yl)-1H-indole-3-methanol
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(Furan-2-yl)-1H-indole-3-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of organic materials and dyes.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and indole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(furan-2-yl)-1H-indole-3-carboxylic acid
- 2-(furan-2-yl)-1H-indole-3-methanol
- 2-(furan-2-yl)-1H-indole-3-nitrile
Uniqueness
2-(Furan-2-yl)-1H-indole-3-carbaldehyde is unique due to the presence of both furan and indole rings, which confer distinct electronic and steric properties. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in synthetic and medicinal chemistry .
Properties
CAS No. |
61726-88-3 |
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Molecular Formula |
C13H9NO2 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-(furan-2-yl)-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C13H9NO2/c15-8-10-9-4-1-2-5-11(9)14-13(10)12-6-3-7-16-12/h1-8,14H |
InChI Key |
BFQHINGNLQJQID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=CO3)C=O |
Origin of Product |
United States |
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